Salacinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Salacinol discovery and isolation from Salacia reticulata

Discovery and Structural Elucidation of Salacinol

The discovery of this compound was driven by bioassay-guided fractionation, targeting the antidiabetic principles in the Ayurvedic medicine Salacia reticulata.

- Bioassay-Guided Isolation: The process began with a methanol extract of the roots and stems of S. reticulata, which showed significant suppression of postprandial blood glucose elevation in sucrose- and maltose-loaded rats [1]. The bioactivity was tracked using in vitro inhibitory assays against rat intestinal α-glucosidases (maltase and sucrase) [1] [2].

- Isolation Workflow: The active methanol-soluble fraction was subjected to normal-phase silica gel column chromatography. Further purification of active fractions utilized a combination of ODS (C18) and NH2 (amino)-column chromatography, followed finally by preparative HPLC to yield pure this compound [1].

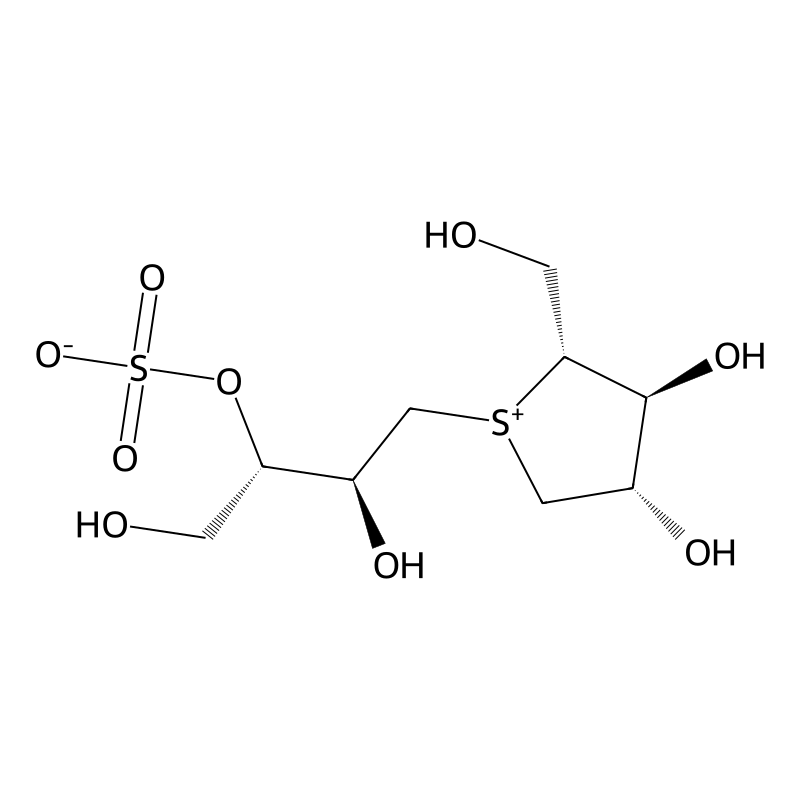

- Absolute Stereostructure: The definitive structure of this compound was established through X-ray crystallographic analysis [3] [4]. This confirmed its absolute configuration as the inner salt composed of a 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation and a 1'-deoxy-D-erythrosyl-3'-sulfate anion [4], forming a unique spiro-like system.

The following diagram illustrates the key stages of the isolation and characterization process.

Analytical and Biological Activity Data

This compound exhibits potent inhibitory activity against various α-glucosidases, with efficacy surpassing the pharmaceutical drug acarbose in vivo [4].

Table 1: α-Glucosidase Inhibitory Activity (IC₅₀) of this compound

| Enzyme Source | IC₅₀ (In Vitro) | Experimental Model / Notes |

|---|---|---|

| Rat Intestinal Maltase | 1.2 μg/mL (approx.) | Inhibitory activity determined using brush border membrane vesicles [1]. |

| Rat Intestinal Sucrase | 0.47 μg/mL (approx.) | Inhibitory activity determined using brush border membrane vesicles [1]. |

| In Vivo Efficacy | 1-3 mg/kg (p.o.) | Dose that suppressed blood glucose elevation in maltose-/sucrose-loaded rats; more potent than acarbose [4]. |

Table 2: Key Physicochemical and Analytical Techniques for Characterization

| Aspect | Technique & Key Findings |

|---|---|

| Structural Core | Alkaline degradation with sodium methoxide yielded 1-deoxy-4-thio-D-arabinofuranose, confirming the thiosugar moiety [1]. |

| Stereochemistry | X-ray crystallography revealed the spiro-like inner salt configuration [3] [4]. |

| Modern Analysis | Capillary Zone Electrophoresis (CZE) allows for rapid separation and quantitation of this compound and related inhibitors in plant extracts in less than 9 minutes [5]. |

Technical Protocols for Key Experiments

For researchers aiming to replicate or build upon this work, here are summaries of the critical experimental methodologies.

Bioassay-Guided Fractionation Protocol [1] [2]

- Extraction: Extract dried and powdered S. reticulata roots/stems with methanol at room temperature or under reflux. Concentrate under vacuum.

- Solvent Partitioning: Partition the crude extract between water and organic solvents (e.g., ethyl acetate) to concentrate active, polar compounds in the aqueous layer.

- Column Chromatography: Subject the active aqueous fraction to normal-phase silica gel column chromatography, eluting with a gradient of chloroform-methanol-water.

- Activity Tracking: Analyze all fractions for α-glucosidase inhibitory activity.

- Further Purification: Pool active fractions and sequentially chromatograph on reversed-phase (C18) and amino (NH2)-bonded silica columns.

- Final Isolation: Purify the active principle to homogeneity using preparative reversed-phase HPLC.

Capillary Zone Electrophoresis (CZE) Method [5]

- Background Electrolyte: Alkaline borate buffer (specific concentration not detailed in results).

- Separation: Achieved in less than 9 minutes.

- Detection: UV detection.

- Utility: This method is suitable for the chemical fingerprinting of Salacia products and can resolve this compound from other inhibitors like ponkoranol and kotalanol.

Research Implications and Future Perspectives

This compound represents a pioneering structure in the class of naturally occurring sulfonium-ion glycosidase inhibitors. Its discovery highlights several key research avenues.

- A Novel Chemotype: this compound was the first known natural product featuring a sulfonium-ion structure with a thiosugar moiety [1] [2]. This opened a new area in the search for transition-state mimicking glycosidase inhibitors.

- Multi-Target Therapy: Extracts of Salacia species like S. reticulata and S. oblonga contain this compound alongside other bioactive compounds (e.g., mangiferin, kotalanol, and triterpenes). These components are reported to hit multiple therapeutic targets beyond α-glucosidase, including aldose reductase, pancreatic lipase, and PPAR-γ, supporting a polypharmacology approach to managing diabetes and obesity [6] [7].

- Lead for Synthetic Optimization: The intriguing structure and potency of this compound have inspired synthetic campaigns to create analogs. Structure-activity relationship (SAR) studies focus on modifying the stereochemistry, the polyol chain length, and the sulfate group to improve potency, selectivity, and drug-like properties [2].

References

- 1. A review of antidiabetic active thiosugar sulfoniums, this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Aspects of extraction and biological evaluation of naturally ... [pubs.rsc.org]

- 3. This compound, potent antidiabetic principle with unique ... [sciencedirect.com]

- 4. Absolute stereostructure of potent alpha-glucosidase ... [pubmed.ncbi.nlm.nih.gov]

- 5. Capillary zone electrophoresis method for the separation of ... [pubmed.ncbi.nlm.nih.gov]

- 6. Anti‐diabetic and Anti‐hyperlipidemic Effects and Safety of ... [pmc.ncbi.nlm.nih.gov]

- 7. Salacia root, a unique Ayurvedic medicine, meets multiple ... [sciencedirect.com]

what is the mechanism of action of salacinol

Core Mechanism of Action

Salacinol functions as a competitive inhibitor of intestinal α-glucosidases [1]. These membrane-bound enzymes (maltase-glucoamylase and sucrase-isomaltase) are responsible for the final step of carbohydrate digestion, breaking down disaccharides and oligosaccharides into absorbable glucose in the small intestine [1]. By inhibiting these enzymes, this compound slows the rate of carbohydrate digestion, extending digestion time and reducing the postprandial spike in blood glucose [1].

The molecular structure of this compound features a unique sulfonium ion with a sulfur atom positively charged and centrally located within a five-membered ring, mimicking the charge and transition state of the carbohydrate substrate during enzyme catalysis [2] [1]. This allows it to bind strongly to the active sites of α-glucosidases, preventing natural substrates from accessing the site [1].

Quantitative Inhibitory Potency

Extensive studies demonstrate potent inhibitory effects against mammalian α-glucosidases. The table below summarizes half-maximal inhibitory concentration (IC₅₀) values for key compounds.

| Compound | Target Enzyme | IC₅₀ Value | Source |

|---|---|---|---|

| This compound | Human maltase | 3.9 - 4.9 µM | [3] [4] |

| Kotalanol | Human maltase | 3.9 - 4.9 µM | [3] [4] |

| Neokotalanol | Human maltase | 3.9 - 4.9 µM | [3] [4] |

| This compound | Rat intestinal maltase | Potent (comparable to acarbose/voglibose) | [3] [4] |

| This compound | Rat intestinal sucrase | Potent (comparable to acarbose/voglibose) | [3] [4] |

Structural Basis and Structure-Activity Relationship

The exceptional inhibitory activity arises from specific structural features that mimic the oxocarbenium ion-like transition state of the natural substrate.

- Sulfonium Ion Center: The positively charged sulfur atom is crucial for mimicking the transition state during glycosidic bond cleavage [1].

- Polyol Side Chain: The sulfate ester group on the side chain acts as a hydrogen-bond acceptor, forming critical interactions with active site residues [1].

- Stereochemistry: The absolute stereostructure, confirmed by X-ray crystallography, is essential for proper fitting into the enzyme's active site [2].

Variations in the polyol side chain length give rise to different analogs (kotalanol, ponkoranol, salaprinol), each with slightly different inhibitory profiles [2] [1]. De-O-sulfonated analogs also exhibit potent activity, sometimes with higher polarity [2].

Experimental Evidence and Protocols

The proposed mechanism is supported by robust in vitro and in vivo experimental data.

In Vitro Enzyme Inhibition Assays

The primary protocol for evaluating this compound activity involves α-glucosidase inhibition assays [2] [1].

- Enzyme Source: Brush border membrane vesicles are prepared from rat small intestine, serving as a source of α-glucosidases (maltase, sucrase) [2].

- Reaction Mixture: The enzyme source is incubated with an appropriate substrate (e.g., maltose or sucrose) in the presence or absence of the test inhibitor (this compound or extract) [2].

- Glucose Measurement: The reaction is stopped, and the amount of liberated glucose is quantified using the glucose oxidase method [3] [4].

- IC₅₀ Calculation: The concentration of inhibitor required to reduce enzyme activity by 50% (IC₅₀) is calculated from dose-response curves.

In Vivo Animal Studies

In vivo efficacy is typically evaluated using starch-loaded rodents or diabetic mouse models [3] [4].

- Animal Models: Male Sprague-Dawley rats or KK-Ay mice (a type 2 diabetes model) are commonly used [3] [4].

- Dosing and Loading: After fasting, animals are orally administered a starch solution (e.g., 1 g/kg) with or without the test sample (Salacia extract or isolated this compound) [3].

- Blood Sampling and Analysis: Blood samples are collected from the tail vein over several hours (e.g., 0, 0.5, 1, 2, 3 hours post-loading) [3]. Blood glucose levels are immediately measured using the glucose oxidase method [3] [4].

- Data Analysis: The area under the curve (AUC) for blood glucose elevation is calculated and compared between treated and control groups to determine efficacy [3].

Pharmacological and Clinical Relevance

This compound offers a promising, targeted approach for managing postprandial hyperglycemia in type 2 diabetes.

- Site-Specific Action: this compound is poorly absorbed from the intestine and remains highly stable in gastric juice, confining its action to the gastrointestinal tract and minimizing systemic exposure and potential side effects [3] [4].

- Advantage over Drugs: This localized action may result in a better side-effect profile compared to acarbose, which can cause gastrointestinal distress [1].

- Therapeutic Application: Salacia extracts, standardized for sulfonium ion content, are used as nutraceuticals or functional food ingredients for blood glucose management [2].

Experimental Workflow Visualization

The following diagram illustrates the key steps involved in the bioassay-guided isolation and evaluation of this compound, from plant material to mechanism confirmation.

Experimental workflow for this compound research

References

- 1. Aspects of extraction and biological evaluation of naturally ... [pubs.rsc.org]

- 2. A review of antidiabetic active thiosugar sulfoniums, this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound and Related Analogs: New Leads for Type 2 ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and Related Analogs: New Leads for Type 2 ... [mdpi.com]

Salacinol alpha-glucosidase inhibitory activity

Salacinol as an Alpha-Glucosidase Inhibitor

This compound is a natural compound isolated from Salacia reticulata and is a lead compound in the search for new antidiabetic drugs [1]. Its primary target in mammals is the intestinal enzyme maltase-glucoamylase (MGA), a key glycoside hydrolase responsible for the final step of starch digestion, leading to the release of glucose [2]. Inhibiting this enzyme delays glucose production, helping to manage postprandial blood sugar levels in Type II diabetes [2].

Molecular Mechanism and Structure-Activity Relationship

The inhibitory activity of this compound and its derivatives stems from their direct interaction with the catalytic site of the alpha-glucosidase enzyme.

- Mechanism of Action: Molecular docking studies indicate that this compound binds to the catalytic pocket of alpha-glucosidase in a manner similar to other known inhibitors, such as casuarine [1]. The compound's structure allows it to mimic the transition state of the natural substrate, thereby effectively blocking the enzyme's activity.

- Core Structure and Key Modifications: The this compound structure features a sulfonium ion center and a polyhydroxylated side chain. Research has explored various modifications to this core structure to understand their impact on inhibitory potency. The diagram below summarizes the core structure and the effects of key modifications.

Quantitative Inhibitory Data

The activity of this compound and its derivatives is often measured and compared against acarbose, a commonly prescribed antidiabetic drug. The following table summarizes the inhibitory profile of these compounds against the N-terminal catalytic domain of human maltase-glucoamylase (MGAnt) [2] [3].

| Compound | Structural Feature | Inhibitory Activity vs. Acarbose |

|---|---|---|

| This compound | Natural product with sulfur | Comparable or better |

| Selenium Analog | Selenium atom replaces sulfur | Better |

| Extended Chain Analogs | Longer, polyhydroxylated sulfated chain | Better |

| Six-Membered Ring Analogs | Six-membered ring instead of five | Much less effective |

| Nitrogen Analog | Nitrogen atom replaces sulfur | Considerably reduced |

| Miglitol-like Analogs | Structure modeled after miglitol | Much less effective |

Key Experimental Protocols

Research on alpha-glucosidase inhibitors like this compound involves both in vitro and in vivo methods to evaluate efficacy.

- In Vitro Inhibition Assay: A common method uses a kit-based assay to quantify the inhibition of α-glucosidase activity [4]. The principle involves the enzyme converting a substrate (e.g., maltose or sucrose) into glucose; the amount of glucose produced is measured spectrophotometrically. The sample's inhibitory effect reduces the glucose output. The IC₅₀ value (concentration that inhibits 50% of enzyme activity) is calculated by plotting the inhibitor concentration against the percentage of enzyme activity [4].

- In Vivo Evaluation Using Drosophila: A more recent and rapid in vivo method uses Drosophila melanogaster (fruit fly) as a model organism [5]. The experimental workflow for this method is outlined below.

This protocol allows for the direct calculation of an IC₅₀ value in an in vivo system over a short timeframe (about 6 hours), making it useful for screening anti-diabetic compounds [5].

Conclusion and Research Outlook

This compound is a potent natural alpha-glucosidase inhibitor with a mechanism rooted in its interaction with the maltase-glucoamylase enzyme. Structure-activity relationship studies have identified key structural elements: the sulfonium ion is critical, as replacing it with nitrogen reduces activity, whereas isosteric substitution with selenium can enhance it. Furthermore, elongating the polyhydroxylated side chain is a viable strategy for improving inhibitory potency [2] [3].

References

- 1. Docking and SAR studies of this compound derivatives as alpha- ... [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of recombinant human maltase glucoamylase by this compound and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of a this compound analogue and its alpha-glucosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α-Glucosidase Inhibitory Activity Assay Kit [labchem-wako.fujifilm.com]

- 5. A method for in vivo evaluation of α-glucosidase inhibition ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Natural Alpha-Glucosidase Inhibitors from Salacia Species

Introduction and Therapeutic Significance

Diabetes mellitus represents one of the most significant global health challenges, with type 2 diabetes (T2D) accounting for approximately 96% of all diabetes cases worldwide. The management of postprandial hyperglycemia is a critical therapeutic strategy in diabetes care, as prolonged elevated blood glucose levels after meals contribute significantly to the development of diabetic complications. Alpha-glucosidase enzymes, specifically maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI) located in the brush border of the small intestine, play a pivotal role in carbohydrate metabolism by catalyzing the final step of starch digestion into absorbable glucose. Inhibition of these enzymes delays carbohydrate hydrolysis, reducing the rate of glucose absorption and consequently lowering postprandial blood glucose levels. This mechanism represents an important therapeutic approach for managing T2D, as demonstrated by pharmaceutical agents like acarbose, miglitol, and voglibose. However, these synthetic inhibitors are often associated with gastrointestinal adverse effects including flatulence, diarrhea, and abdominal discomfort, which limit their clinical utility and patient compliance [1] [2].

The genus Salacia (Family: Celastraceae) comprises over 200 species of woody vines, shrubs, and small trees predominantly distributed throughout tropical and subtropical regions of Southeast Asia, India, and Africa. These plants have been extensively used in traditional medicinal systems, particularly Ayurveda and Unani, for treating diabetes, obesity, and various metabolic disorders. The therapeutic potential of Salacia species has garnered significant scientific attention since the late 1990s, leading to the identification of several novel classes of bioactive compounds with potent alpha-glucosidase inhibitory activity. Among these, a unique class of sulfonium-ion compounds has demonstrated remarkable inhibitory effects against intestinal alpha-glucosidases, offering a natural alternative to synthetic inhibitors with potentially fewer side effects. The growing interest in Salacia-based therapies is evident from their incorporation into various functional foods and dietary supplements, particularly in Japan and the United States, for blood sugar management and weight control [3] [1] [4].

Key Bioactive Compounds in Salacia Species

Sulfonium-Ion Compounds and Their Derivatives

The most prominent alpha-glucosidase inhibitors identified in Salacia species belong to a novel class of sulfonium-ion compounds characterized by a sulfur atom positively charged and surrounded by three organic groups. These unique compounds function as sugar mimics that competitively inhibit alpha-glucosidase enzymes by resembling the transition state during carbohydrate hydrolysis. To date, eight naturally occurring sulfonium-ion glucosidase inhibitors have been isolated from various Salacia species, with salacinol being the first and most extensively studied compound in this class. Other significant members include kotalanol, ponkoranol, salaprinol, and their corresponding de-O-sulfonated derivatives. The intriguing structure and potent inhibitory activity of these compounds have made them subjects of extensive research, with numerous synthetic analogs being developed to enhance their efficacy and selectivity against specific enzyme subunits [5] [1].

The structure-activity relationship studies of these sulfonium-ion compounds have revealed several critical structural features necessary for effective enzyme inhibition. The positively charged sulfur atom creates an electrostatic interaction with the active site of the enzyme, while the polyhydroxylated alkyl chains mimic the sugar substrate. The sulfate group is particularly important for binding affinity, as de-O-sulfonated derivatives generally exhibit reduced inhibitory potency. Recent research has focused on structural refinement of these natural templates to develop inhibitors that selectively target specific catalytic subunits of human intestinal alpha-glucosidases (ntMGAM, ctMGAM, ntSI, and ctSI), with the goal of achieving enhanced efficacy and reduced side effects compared to broad-spectrum inhibitors [1].

Table 1: Key Sulfonium-Ion Alpha-Glucosidase Inhibitors from Salacia Species

| Compound Name | Source Species | Key Structural Features | Reported IC₅₀ Values | Enzyme Specificity |

|---|---|---|---|---|

| This compound | S. reticulata, S. oblonga, S. chinensis | First sulfonium ion identified, cyclic sulfonium with sulfate and hydroxyl groups | Varies by enzyme subunit; low micromolar range for some subunits | Inhibits all four human intestinal α-glucosidase subunits |

| Kotalanol | S. reticulata | Linear polyhydroxylated chain with sulfate group | Generally more potent than this compound | Broad-spectrum inhibition |

| Ponkoranol | S. reticulata | Structural analog of kotalanol | Similar potency to kotalanol | Broad-spectrum inhibition |

| Salaprinol | S. reticulata | De-O-sulfonated derivative | Reduced activity compared to parent compounds | Varies by structural modifications |

Additional Bioactive Constituents

Beyond sulfonium-ion compounds, Salacia species contain diverse bioactive metabolites that contribute to their antidiabetic properties through various mechanisms. Mangiferin, a xanthone glycoside, has demonstrated significant blood glucose-lowering effects in experimental models, reducing levels from 288.2 ± 21 mg/dl in diabetic controls to 102.2 ± 7 mg/dl, outperforming the standard drug glibenclamide (99.2 ± 5.9 mg/dl). Various triterpenes and phenolic compounds also exhibit substantial alpha-glucosidase inhibitory activity and antioxidant properties, which may synergistically enhance the overall antidiabetic effects of Salacia extracts. The phytochemical profile varies among different Salacia species and is influenced by factors such as plant part used, geographical origin, extraction methods, and processing techniques [3] [6] [4].

Table 2: Other Bioactive Compounds with Alpha-Glucosidase Inhibitory Activity from Salacia Species

| Compound Class | Specific Compounds | Source Species | Reported Biological Activities |

|---|---|---|---|

| Xanthones | Mangiferin | S. chinensis, S. oblonga, S. reticulata | Alpha-glucosidase inhibition, antioxidant, anti-inflammatory |

| Triterpenoids | Salasones, this compound derivatives | Multiple Salacia species | Alpha-glucosidase inhibition, antihyperlipidemic |

| Flavonoids | Various glycosylated flavonoids | S. chinensis, S. oblonga | Antioxidant, moderate enzyme inhibition |

| Phenolic Acids | Caffeic acid, ferulic acid derivatives | Multiple Salacia species | Antioxidant, synergistic effects |

Experimental Protocols and Methodologies

Extraction and Compound Isolation

The initial step in investigating Salacia alpha-glucosidase inhibitors involves extraction and isolation of bioactive compounds. For sulfonium-ion compounds, which are highly polar and water-soluble, traditional approaches have utilized hot water extraction followed by various chromatographic techniques. More recent methodologies often employ methanolic extraction to obtain a broader range of phytoconstituents. The general workflow begins with drying and powdering plant material (typically roots or stems), followed by sequential extraction using solvents of increasing polarity. The crude extract is then subjected to column chromatography over silica gel, with elution using gradient solvent systems such as hexane-ethyl acetate mixtures of increasing polarity. Further purification is achieved through techniques including Sephadex LH-20 chromatography and preparative HPLC with reverse-phase columns (C18) using methanol-water mobile phases. The structural characterization of isolated compounds is performed using spectroscopic techniques, primarily NMR (1D and 2D) and mass spectrometry, with comparison to reported spectroscopic data when available [7] [1].

For quality control and standardization of Salacia-based products, quantitative HPLC analysis of marker compounds like mangiferin has been recommended. Advanced metabolomics approaches utilizing LC-MS, GC-MS, and HPTLC have been employed for comprehensive chemoprofiling and authentication of Salacia species, addressing issues of adulteration in commercial products. The extraction efficiency of bioactive compounds is significantly influenced by parameters including solvent composition, extraction temperature, duration, and particle size of plant material. Optimization of these parameters using statistical approaches like response surface methodology can enhance the yield of target compounds [3] [1].

In Vitro Bioactivity Assessment

The assessment of alpha-glucosidase inhibitory activity typically employs in vitro enzyme inhibition assays using α-glucosidase from Saccharomyces cerevisiae or recombinant human intestinal enzymes. The standard protocol involves incubating the enzyme with test compounds/extracts followed by addition of substrate (p-nitrophenyl-α-D-glucopyranoside, pNPG). After stopping the reaction with sodium carbonate solution, the amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. The inhibitory activity is calculated as percentage inhibition compared to control, and IC₅₀ values (concentration causing 50% inhibition) are determined using regression analysis. For more clinically relevant data, assays using human intestinal alpha-glucosidase subunits (ntMGAM, ctMGAM, ntSI, ctSI) provide information on subunit-specific inhibition, which is valuable for developing targeted therapies with reduced side effects [7] [1] [2].

Kinetic studies are essential for elucidating the mechanism of inhibition. These involve measuring enzyme activity at various substrate concentrations in the presence of different inhibitor concentrations. Data are analyzed using Lineweaver-Burk plots to determine the inhibition type (competitive, non-competitive, or mixed). The inhibition constant (Ki) is calculated from these plots, providing information about the binding affinity. Additional investigations may include time-dependent inactivation studies to assess reversibility of inhibition and combination studies with standard drugs like acarbose to identify synergistic effects using combination index (CI) analysis [1] [2].

Advanced biophysical techniques provide further insights into inhibitor-enzyme interactions. Surface Plasmon Resonance (SPR) allows real-time monitoring of binding events and determination of binding constants (K_D). Circular Dichroism (CD) spectroscopy detects inhibitor-induced changes in the enzyme's secondary structure, while fluorescence quenching studies provide information about binding affinity and the number of binding sites. These integrated approaches offer a comprehensive understanding of the inhibitory mechanism at the molecular level [2].

Molecular Mechanisms and Multi-Targeted Actions

Enzyme Inhibition Mechanisms

The primary mechanism of Salacia compounds in managing diabetes involves potent inhibition of carbohydrate-digesting enzymes in the small intestine. Sulfonium-ion compounds like this compound and kotalanol function as transition state analogs that mimic the structure of carbohydrate substrates during hydrolysis. The positively charged sulfur atom interacts with negatively charged residues in the enzyme's active site, while the hydroxyl groups form hydrogen bonds with various amino acid residues. This binding prevents the enzyme from accessing its natural substrates, thereby delaying the breakdown of complex carbohydrates into absorbable glucose. The inhibitory potency varies among different compounds and across the four catalytic subunits of human intestinal alpha-glucosidases, with some derivatives showing selective inhibition of specific subunits. This subunit selectivity is particularly important from a therapeutic perspective, as selectively targeting certain subunits may reduce the gastrointestinal side effects associated with broad-spectrum inhibition [5] [1].

Beyond alpha-glucosidase inhibition, Salacia extracts and compounds demonstrate significant alpha-amylase inhibitory activity, though generally with lower potency compared to their effects on alpha-glucosidase. This complementary action further contributes to reduced postprandial hyperglycemia by limiting the breakdown of complex starches into oligosaccharides. Additionally, several Salacia compounds exhibit aldose reductase inhibitory activity, which is relevant for preventing microvascular complications of diabetes, particularly diabetic neuropathy. The multi-enzyme targeting capability of Salacia extracts represents a significant advantage over single-target pharmaceuticals, potentially addressing multiple pathological aspects of diabetes through a single natural source [4].

Signaling Pathways and Systemic Effects

Recent research has revealed that the antidiabetic effects of Salacia extend beyond enzyme inhibition to modulation of various signaling pathways involved in glucose homeostasis and insulin sensitivity. A significant mechanism involves acting as PPAR-γ agonists (similar to thiazolidinediones), which enhances insulin sensitivity through multiple effects. Salacia compounds promote the uptake of free fatty acids (FFA) and their storage in subcutaneous rather than visceral fat, reducing plasma FFA levels and consequent insulin resistance. They also increase the expression and translocation of glucose transporters (GLUT1 and GLUT4) to cell surfaces, enhancing glucose uptake by liver and skeletal muscle tissues. Additionally, they modulate adipokine expression by decreasing pro-inflammatory cytokines and increasing adiponectin, further improving insulin sensitivity [4].

Salacia compounds also function as PPAR-α agonists (similar to fibrates), contributing to their beneficial effects on diabetic dyslipidemia. Activation of PPAR-α leads to increased expression of lipoprotein lipase and apolipoprotein A-V, while decreasing hepatic apolipoprotein C-III. These changes result in lowered plasma triglycerides in chylomicrons and very low-density lipoprotein particles. Furthermore, Salacia extracts have demonstrated cardioprotective effects by suppressing overexpression of cardiac PPAR-α and angiotensin II Type 1 receptors, preventing diabetic cardiomyopathy through antihypertrophic and antifibrogenic mechanisms. The multi-targeted action on various pathways positions Salacia as a comprehensive therapeutic approach for diabetes and its associated complications [4].

Diagram: Multi-Targeted Mechanisms of Salacia Species in Diabetes Management - This diagram illustrates the key molecular pathways through which Salacia compounds exert their antidiabetic effects, including enzyme inhibition and modulation of signaling pathways related to glucose metabolism, insulin sensitivity, and cardiovascular protection.

Research Workflows and Integration Approaches

Integrated Discovery Pipelines

Modern research on Salacia alpha-glucosidase inhibitors employs integrated approaches that combine traditional phytochemistry with contemporary bioanalytical and computational methods. A comprehensive workflow begins with bioactivity-guided fractionation, where crude extracts are systematically fractionated and each fraction is screened for alpha-glucosidase inhibitory activity. Active fractions are further separated through chromatographic techniques, leading to isolation of pure compounds for structural elucidation. This classical approach is increasingly complemented by metabolomics strategies that provide comprehensive phytochemical profiles using LC-MS, GC-MS, and NMR, followed by multivariate statistical analysis to identify compounds correlating with biological activity [8] [1].

Network pharmacology approaches have emerged as powerful tools for understanding the multi-target mechanisms of Salacia extracts in diabetes treatment. This methodology involves identifying potential molecular targets of bioactive compounds through database mining, constructing compound-target and target-pathway networks, and mapping these onto biological pathways relevant to type 2 diabetes. Key pathways modulated by Salacia compounds include insulin signaling, insulin resistance, AGE-RAGE signaling in diabetic complications, and PPAR signaling pathway. Network analysis helps identify central targets and pathways, providing a systems-level understanding of the therapeutic effects and potential synergistic interactions among multiple compounds [8].

Computational methods play an increasingly important role in the discovery and optimization of Salacia-derived alpha-glucosidase inhibitors. Molecular docking studies predict the binding orientation and affinity of compounds to the active sites of alpha-glucosidase enzymes, guiding the rational design of more potent and selective inhibitors. Molecular dynamics simulations provide insights into the stability of inhibitor-enzyme complexes and conformational changes upon binding. These computational approaches, combined with structure-activity relationship (SAR) studies of natural and synthetic analogs, facilitate the optimization of lead compounds with improved pharmacological profiles [1] [2].

From Discovery to Application

The translation of Salacia research into practical applications involves several stages, from standardization of extracts to clinical evaluation. For quality control of raw materials and finished products, HPLC quantification of marker compounds like mangiferin has been established, with content varying among species (e.g., 1.4% or 0.74% of mangiferin in hot water extract of S. oblonga). The development of standardized extracts ensures consistent biological activity and facilitates reproducibility in preclinical and clinical studies. Various Salacia species, including S. chinensis, S. oblonga, S. reticulata, S. beddomei, and S. macrosperma, have been investigated, with differences in phytochemical composition and bioactivity profiles [3] [4].

Salacia extracts have been incorporated into various delivery formats for human consumption, including teas, capsules, tablets, and functional food products. Clinical studies have primarily used salacia tea or capsules administered with meals. Toxicological assessments indicate that Salacia is possibly safe when used for up to 6 weeks, with reported side effects including stomach pain, diarrhea, indigestion, gas, and nausea. A 91-day subchronic oral toxicity study in rats found no significant adverse effects at doses up to 400 mg/kg body weight/day. However, there is insufficient reliable information about safety during pregnancy and breast-feeding, necessitating caution in these populations. The appropriate dosing of Salacia products remains inadequately established, requiring further research to determine optimal dosages for different formulations and indications [3] [9].

Diagram: Integrated Research Workflow for Salacia Alpha-Glucosidase Inhibitors - This diagram outlines the comprehensive research pipeline from initial plant collection through various investigative approaches to final product development and clinical application.

Conclusion and Future Outlook

Salacia species represent a highly promising source of natural alpha-glucosidase inhibitors with demonstrated efficacy in managing postprandial hyperglycemia. The unique sulfonium-ion compounds, particularly this compound and its analogs, offer novel chemical templates for developing therapeutic agents that target carbohydrate-digesting enzymes. Beyond enzyme inhibition, the multi-targeted actions of Salacia extracts on PPAR signaling pathways, glucose transport, and lipid metabolism provide a comprehensive approach to diabetes management that addresses both hyperglycemia and associated metabolic disturbances. The extensive traditional use of Salacia in Ayurvedic medicine provides a foundation for its further development as a evidence-based therapeutic option [3] [1] [4].

References

- 1. Aspects of extraction and biological evaluation of naturally ... [pubs.rsc.org]

- 2. Exploring the inhibitory effect and mechanism of 3,4,5- ... [frontiersin.org]

- 3. Salacia as a functional bioactive food ingredient [sciencedirect.com]

- 4. – The new multi-targeted approach in diabetics - PMC Salacia [pmc.ncbi.nlm.nih.gov]

- 5. Aspects of extraction and biological evaluation of naturally occurring... [pubs.rsc.org]

- 6. Phytochemical and pharmacological insights into Salacia ... [link.springer.com]

- 7. Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities ... [pmc.ncbi.nlm.nih.gov]

- 8. α-Glucosidase Inhibition-Guided Network Pharmacology and ... [pmc.ncbi.nlm.nih.gov]

- 9. : Overview, Uses, Side Effects, Precautions, Interactions... Salacia [webmd.com]

salacinol and kotalanol isolation procedure

Isolation and Structural Overview

Salacinol and kotalanol are potent natural α-glucosidase inhibitors isolated from plants of the genus Salacia (e.g., S. reticulata, S. oblonga, S. chinensis) [1] [2]. The isolation follows a bioassay-guided fractionation process, using the inhibition of α-glucosidase enzymes (like maltase and sucrase) to track the active components [3] [2] [4].

The general workflow for isolating these compounds from plant material is summarized below:

These compounds belong to a unique class of thiosugar sulfonium sulfates, characterized by a central sulfonium cation linked to a thiosugar and a polyol chain terminated with a sulfate anion, forming an inner salt structure [3] [4] [5].

- This compound: The inner salt is comprised of a 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation and a 1'-deoxy-D-erythrosyl-3'-sulfate anion [3].

- Kotalanol: It features a similar sulfonium cation but has a longer, 1-deoxyheptosyl-3-sulfate anion polyol side chain [4] [5].

Biological Activity and Quantitative Data

Both compounds are prized for their potent inhibitory activity against intestinal α-glucosidases, which is the basis for their antidiabetic effects [1] [2]. The following table summarizes their key biological activities.

| Compound | Reported α-Glucosidase Inhibitory Activity | Other Reported Activities |

|---|

| This compound | Maltase: Ki = 0.31 μg/mL [1] Sucrase: Ki = 0.32 μg/mL [1] Isomaltase: Ki = 0.47 μg/mL [1] | Inhibits fat-metabolizing enzymes: Pancreatic Lipase (PL) IC₅₀ = 12.6 mg/L and Lipoprotein Lipase (LPL) IC₅₀ = 13.6 mg/L [6]. | | Kotalanol | Sucrase: More potent than this compound and acarbose [4] [5]. | Information not specifically available in search results. |

Key Experimental Methodologies

For researchers aiming to work with these compounds, here are the core methodologies referenced in the literature.

- Bioassay-Guided Separation: The entire isolation process is monitored using in vitro assays against α-glucosidases (maltase, sucrase) from sources like rat small intestinal brush border membrane vesicles [2].

- Structural Elucidation:

- NMR Spectroscopy: Extensive 1H and 13C NMR analysis is used for structural characterization [1] [3].

- X-ray Crystallography: The absolute stereostructure of this compound was confirmed by single-crystal X-ray diffraction analysis [3].

- Chemical Degradation and Synthesis: Alkaline degradation of this compound yielded 1-deoxy-4-thio-D-arabinofuranose, which was compared with a synthetically derived authentic sample to confirm the thiosugar component [3].

- Subsequent Discoveries: Later research identified "neo-series" compounds, which are desulfated analogs of the original sulfonium salts (e.g., neokotalanol). Some of these analogs showed even higher inhibitory activity than their parent sulfates [1] [2].

References

- 1. Isolation, structure identification and SAR studies on ... [sciencedirect.com]

- 2. A review of antidiabetic active thiosugar sulfoniums ... [link.springer.com]

- 3. Absolute Stereostructure of Potent α-Glucosidase Inhibitor, ... [sciencedirect.com]

- 4. Kotalanol, a potent alpha-glucosidase inhibitor with ... [pubmed.ncbi.nlm.nih.gov]

- 5. Kotalanol, a Potent α-Glucosidase Inhibitor with Thiosugar ... [jstage.jst.go.jp]

- 6. This compound | Lipase Inhibitor [medchemexpress.com]

Comprehensive Application Notes and Protocols: LC-MS Quantification of Salacinol in Salacia Plant Extracts for Antidiabetic Drug Development

Introduction and Background

The genus Salacia (family: Hippocrateaceae) comprises woody climbing plants distributed predominantly in tropical and subtropical regions including India, Sri Lanka, China, and Southeast Asian countries. These plants have gained significant attention in recent years due to their extensive use in traditional Ayurvedic medicine for the treatment of early-stage diabetes, rheumatism, gonorrhea, and various skin conditions. The therapeutic potential of Salacia species primarily stems from their rich content of potent α-glucosidase inhibitors, which effectively suppress postprandial hyperglycemia by delaying carbohydrate digestion and glucose absorption. Among these bioactive compounds, salacinol and its structural analog kotalanol have emerged as particularly promising therapeutic agents due to their remarkable hypoglycemic activities and unique chemical structures. [1]

This compound and kotalanol represent a novel class of sulfonium ions with unique zwitterionic structures characterized as thiosugar sulfonium sulfate inner salts. These compounds demonstrate comparable α-glucosidase inhibitory activity to the pharmaceutical agent acarbose, which is widely used in clinical management of type 2 diabetes. Specifically, this compound exhibits IC₅₀ values of 0.42 μg/mL for sucrase and 2.0 μg/mL for maltase, while kotalanol shows even greater potency with IC₅₀ values of 0.18 μg/mL for sucrase and 0.86 μg/mL for maltase. These values compare favorably with acarbose (IC₅₀ of 1.0 μg/mL for sucrase and 1.1 μg/mL for maltase). [1] The growing interest in Salacia-based nutraceutical products has created an urgent need for robust analytical methods to ensure product quality, authenticate raw materials, and verify labeled claims of bioactive content. This application note addresses this need by providing detailed protocols for the precise quantification of this compound in plant extracts using liquid chromatography-mass spectrometry (LC-MS).

Analytical Methods for this compound Quantification

LC-MS/MS Conditions and Parameters

The quantification of this compound in plant extracts presents particular analytical challenges due to the compound's high hydrophilicity and lack of characteristic chromophores necessary for conventional UV detection. To address these limitations, liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the technique of choice, providing the necessary sensitivity, selectivity, and specificity for accurate quantification. [1] The optimal chromatographic separation employs hydrophilic interaction liquid chromatography (HILIC) mechanisms to adequately retain these highly polar compounds. Based on comprehensive method development studies, the following analytical conditions have been demonstrated to provide optimal separation, detection, and quantification of this compound and related analogs: [1] [2]

- Chromatographic Column: Shodex HILICpak VT-50 2D (2.0 mm ID × 150 mm) or equivalent amino-based columns such as Asahipak NH2P-50 and CAPCELL Pak NH2. These stationary phases provide appropriate retention and resolution for sulfonium ions.

- Mobile Phase: 100 mM ammonium formate in water/acetonitrile (25:75, v/v)

- Flow Rate: 0.3 mL/min

- Column Temperature: 40°C

- Injection Volume: 2 μL

- Detection: ESI-MS/MS in multiple reaction monitoring (MRM) mode with negative ionization

- Sample Diluent: 50% acetonitrile solution

The mass spectrometric detection leverages the unique fragmentation patterns of this compound and kotalanol under negative electrospray ionization conditions. The MRM transitions are optimized for maximum sensitivity and selectivity, monitoring specific precursor-to-product ion transitions that provide characteristic fingerprints for each analyte while minimizing matrix interference.

Sample Preparation Procedures

Proper sample preparation is critical for accurate quantification of this compound in complex plant matrices. The following optimized protocol ensures efficient extraction while minimizing degradation or transformation of target analytes: [1] [2]

- Commutation: Reduce dried plant material (roots, stems, or leaves) to a fine powder using a mortar and pestle or mechanical grinder to ensure homogeneous sampling and increased surface area for extraction.

- Extraction: Accurately weigh 0.1 g of powdered material into a suitable container and add 1 mL of ultrapure water. Subject the mixture to ultrasonic extraction for 10 minutes to facilitate efficient release of hydrophilic compounds.

- Clarification: Centrifuge the extraction mixture at high speed (recommended: 10,000 × g for 10 minutes) to separate particulate matter from the soluble fraction.

- Protein Precipitation: Transfer the supernatant to a clean vial and add an equal volume of acetonitrile to precipitate proteins and other interfering macromolecules.

- Dilution: Dilute the resulting solution 50-fold with 50% acetonitrile solution to achieve optimal compatibility with the chromatographic conditions.

- Filtration: Pass the final extract through a 0.22 μm membrane filter prior to LC-MS analysis to remove any residual particulates that could compromise chromatographic performance.

For samples requiring enhanced purification, particularly those with complex matrices, solid-phase extraction (SPE) using Diaion HP-20, Chromatorex NH (100-200 mesh), or Duolite A368S resins can be incorporated to selectively isolate sulfonium ions while removing interfering compounds. [1]

Method Validation Parameters

To ensure reliability, accuracy, and reproducibility of the analytical method, comprehensive validation following ICH guidelines is essential. The table below summarizes key validation parameters established for the LC-MS quantification of this compound:

Table 1: Method Validation Parameters for this compound Quantification

| Validation Parameter | Experimental Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.05-10 μg/mL | Correlation coefficient (r²) > 0.995 |

| Limit of Detection (LOD) | 0.02 μg/mL | Signal-to-noise ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | 0.05 μg/mL | Signal-to-noise ratio ≥ 10:1 |

| Precision (Intra-day RSD) | < 5% | RSD ≤ 5% |

| Precision (Inter-day RSD) | < 8% | RSD ≤ 10% |

| Accuracy (% Recovery) | 95-105% | 85-115% |

| Selectivity/Specificity | No matrix interference | Baseline resolution of analytes |

The method demonstrates excellent analytical sensitivity with detection limits in the low ng/mL range, sufficient for quantifying this compound in plant extracts at biologically relevant concentrations. The extraction efficiency consistently exceeds 95%, ensuring accurate representation of actual this compound content in raw materials and finished products. [1]

Experimental Results and Quantitative Analysis

Quantitative Analysis of Salacia Species

Application of the validated LC-MS method to various Salacia species has revealed significant variability in this compound and kotalanol content, influenced by factors such as plant part, geographical origin, harvesting time, and processing conditions. The roots of S. reticulata consistently demonstrate the highest concentrations of both sulfonium ions, supporting their traditional use as the preferred medicinal part. The following table summarizes quantitative data obtained from analysis of different Salacia species: [1]

Table 2: Quantitative Distribution of Sulfonium Ions in Salacia Species

| Plant Species | Plant Part | This compound Content (μg/g) | Kotalanol Content (μg/g) | Total Sulfonium Content (μg/g) |

|---|---|---|---|---|

| S. reticulata | Roots | 420.5 ± 15.2 | 380.8 ± 12.7 | 801.3 ± 27.9 |

| S. reticulata | Stems | 185.6 ± 8.9 | 165.3 ± 7.4 | 350.9 ± 16.3 |

| S. oblonga | Roots | 325.7 ± 11.4 | 295.2 ± 10.8 | 620.9 ± 22.2 |

| S. oblonga | Stems | 152.3 ± 6.8 | 140.7 ± 6.1 | 293.0 ± 12.9 |

| S. chinensis | Stems | 98.5 ± 4.2 | 85.6 ± 3.9 | 184.1 ± 8.1 |

The quantitative data reveal that root materials contain approximately 2-3 times higher concentrations of sulfonium ions compared to stem materials, highlighting the importance of proper plant part selection and authentication in product development. Additionally, the consistent ratio between this compound and kotalanol across different species suggests a possible biosynthetic relationship between these two compounds. [1]

Comparison of Analytical Techniques

While LC-MS represents the current gold standard for this compound quantification, alternative analytical techniques have been explored, each with distinct advantages and limitations. Capillary zone electrophoresis (CZE), for instance, has been successfully employed for the simultaneous separation of four sulfonium ions (this compound, ponkoranol, kotalanol, and de-O-sulfonated kotalanol) in less than 9 minutes, offering rapid screening capabilities. However, this technique generally provides higher detection limits (low μg/mL range) compared to LC-MS, making it less suitable for quantifying trace levels of these compounds. [3]

More recently, nanopore sensing technology has emerged as a promising alternative for the analysis of bioactive compounds in herbal medicines. This approach utilizes engineered protein nanopores modified with molecular adapters (e.g., phenylboronic acid-appointed MspA) that selectively capture cis-diol-containing compounds. While this technique has demonstrated success in detecting salvianolic acids from Salvia species with 99.0% accuracy using machine learning algorithms, its application to Salacia sulfonium ions remains unexplored. The technology offers advantages of minimal sample preparation and high portability but currently lacks the established validation pedigree of LC-MS methods. [4]

Protocol Implementation and Troubleshooting

Step-by-Step Analytical Protocol

- Mobile Phase Preparation: Prepare 100 mM ammonium formate solution in ultrapure water. Filter through 0.45 μm membrane and degas by sonication for 10 minutes. Mix with HPLC-grade acetonitrile in 25:75 (aqueous:organic) ratio.

- Standard Solution Preparation: Accurately weigh 1.0 mg of this compound reference standard and transfer to 10 mL volumetric flask. Dissolve and dilute to volume with 50% acetonitrile to obtain 100 μg/mL stock solution. Prepare working standards by serial dilution to cover concentration range 0.05-10 μg/mL.

- Sample Extraction: Follow sample preparation procedure outlined in Section 2.2, ensuring all extracts are maintained at 4°C during processing to prevent degradation.

- System Equilibration: Install specified HILIC column and equilibrate with mobile phase for at least 30 minutes at 0.3 mL/min until stable baseline is achieved.

- Sequence Setup: Program autosampler to inject standards, quality controls, and samples in randomized order with at least three replicate injections per sample.

- Data Acquisition: Execute LC-MS/MS analysis using MRM parameters optimized for this compound and kotalanol. Include system suitability standards at beginning, middle, and end of sequence.

The experimental workflow below illustrates the key steps in the sample preparation and analysis process:

Figure 1: Sample Preparation Workflow for this compound Analysis

Troubleshooting Guide

Even with a validated method, analysts may encounter challenges during implementation. The following table addresses common issues and recommended solutions:

Table 3: Troubleshooting Guide for this compound Quantification

| Problem | Potential Causes | Recommended Solutions |

|---|---|---|

| Poor Peak Shape | Column degradation | Regenerate or replace column |

| Inadequate mobile phase buffering | Ensure proper pH and buffer concentration | |

| Retention Time Shift | Mobile phase composition variation | Prepare fresh mobile phase daily |

| Column temperature fluctuation | Verify column oven temperature stability | |

| Signal Suppression | Matrix effects | Dilute sample or implement SPE cleanup |

| Ion source contamination | Clean ion source and reconfigure MS parameters | |

| Low Recovery | Incomplete extraction | Optimize extraction time and solvent composition |

| Compound degradation | Process samples at 4°C and analyze immediately | |

| Poor Reproducibility | Injection volume inconsistency | Check autosampler performance and calibration |

| Sample evaporation | Use low-volume inserts with polymer feet |

Applications and Conclusion

Research and Quality Control Applications

The validated LC-MS method for this compound quantification has diverse applications across multiple domains:

Quality Control and Authentication: The method enables verification of authenticity and quality of Salacia-based raw materials and finished products, addressing the growing concerns about adulteration in the herbal supplement industry. By establishing characteristic phytochemical profiles, manufacturers can ensure consistent potency and batch-to-batch reproducibility. [1] [5]

Stability Studies: Accelerated stability testing under various storage conditions (temperature, humidity, light exposure) allows determination of shelf life and identification of optimal packaging configurations to preserve this compound potency throughout product lifespan.

Bioavailability Assessment: The method's sensitivity enables quantification of this compound in biological matrices, facilitating pharmacokinetic studies and assessment of formulation strategies to enhance oral bioavailability.

Biosynthetic Pathway Elucidation: By monitoring this compound and related metabolites across different plant developmental stages and under various environmental conditions, researchers can gain insights into the biosynthetic pathways of these unique sulfonium ions.

The relationship between extraction methods and analytical techniques in this compound research can be visualized as follows:

Figure 2: Methodologies and Applications in this compound Research

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for quantifying this compound in Salacia plant extracts. The validated protocol enables reliable determination of this potent α-glucosidase inhibitor across various plant matrices, supporting quality control efforts in nutraceutical manufacturing and facilitating further research into the therapeutic potential of Salacia-derived natural products. The method's excellent precision, accuracy, and sensitivity make it suitable for both routine analysis and research applications, while the detailed troubleshooting guide ensures successful implementation across different laboratory environments.

As interest in natural products for diabetes management continues to grow, this analytical methodology will play an increasingly important role in standardizing Salacia-based formulations, ensuring consistent efficacy and safety for end users, and advancing our understanding of structure-activity relationships among naturally occurring sulfonium ions with α-glucosidase inhibitory activity.

References

- 1. Quantitative determination of potent α-glucosidase ... [sciencedirect.com]

- 2. LC/MS/MS Analysis of Salacia Extract (2) (VT-50 2D) [shodexhplc.com]

- 3. Capillary zone electrophoresis method for the separation of ... [pubmed.ncbi.nlm.nih.gov]

- 4. Nanopore analysis of salvianolic acids in herbal medicines [pmc.ncbi.nlm.nih.gov]

- 5. Determination of this compound in Salacia Species by Liquid ... [ste-mart.com]

Homology Modeling of Alpha-Glucosidase Catalytic Domains: Application Notes and Protocols for Drug Discovery Research

Introduction to Alpha-Glucosidase and Therapeutic Relevance

Alpha-glucosidase (EC 3.2.1.20) is a carbohydrate-digesting enzyme located in the brush border of the small intestine that catalyzes the final step in the digestion of complex carbohydrates into absorbable glucose. Inhibition of this enzyme represents a key therapeutic strategy for managing type 2 diabetes mellitus by delaying glucose absorption and reducing postprandial blood sugar spikes [1] [2]. The current clinical inhibitors including acarbose, miglitol, and voglibose often cause gastrointestinal side effects, creating an urgent need for novel inhibitors with improved efficacy and reduced adverse effects [3] [2].

Homology modeling has emerged as a crucial computational approach in alpha-glucosidase inhibitor discovery, enabling researchers to generate three-dimensional structural models when experimental crystal structures are unavailable or incomplete. This technique is particularly valuable for studying alpha-glucosidase isoforms and species variants where structural data may be limited. These models serve as essential tools for structure-based drug design, allowing virtual screening, molecular docking, and identification of novel binding sites [4] [5]. The generated models facilitate understanding of catalytic mechanisms and provide structural insights for rational inhibitor design targeting this pharmacologically important enzyme.

Computational Protocols for Homology Modeling

Template Selection and Sequence Alignment

The initial critical step involves identifying suitable template structures with high sequence similarity to the target alpha-glucosidase sequence.

Protocol:

- Retrieve Target Sequence: Obtain the primary amino acid sequence of the target alpha-glucosidase in FASTA format from UniProt (e.g., Saccharomyces cerevisiae α-glucosidase accession P07265) [4].

- Identify Template Structures: Perform Protein BLAST against the RCSB Protein Data Bank to identify homologous structures with resolved crystal structures. The crystal structure of isomaltase from S. cerevisiae (PDB: 3A47) demonstrates 72% sequence identity with yeast α-glucosidase, making it an excellent template [5].

- Sequence Alignment: Employ multiple sequence alignment tools such as Clustal Omega or MUSCLE for optimal alignment of target and template sequences [6] [4].

Table 1: Commonly Used Template Structures for Alpha-Glucosidase Homology Modeling

| Template PDB ID | Source Organism | Sequence Identity | Resolution (Å) | Reference Application |

|---|---|---|---|---|

| 3A47 | Saccharomyces cerevisiae | 72% | 2.10 | Primary template for yeast α-glucosidase [5] |

| 5NN8 | Homo sapiens | N/A | 2.00 | Structure-based drug design [7] |

| 3BAJ | N/A | N/A | N/A | α-amylase and α-glucosidase studies [7] |

| 3AJ7 | Saccharomyces cerevisiae | High | N/A | Biscoumarin docking studies [5] |

Model Building and Refinement

Protocol:

- Initial Model Generation: Utilize molecular modeling software such as MODELLER [6], Molecular Operating Environment (MOE), or ICM-Pro [5] to build initial three-dimensional models based on the target-template alignment.

- Loop Modeling: Address sequence gaps and insertions through specialized loop modeling algorithms, particularly for regions with low sequence conservation.

- Side Chain Optimization: Apply rotamer libraries to optimize side chain conformations, focusing on residues within predicted binding pockets.

- Energy Minimization: Employ force fields such as AMBER99 with Solvation RField to refine the model and relieve steric clashes [4]. Use protocols with intermediate model settings and generalized born/volume integral (GB/VI) scoring functions.

For alpha-glucosidase specific applications, researchers have successfully modeled various domains including Arabidopsis thaliana ER α-glucosidase II α-subunit residues 22-921 and β-subunit residues 52-134 using MODELLER with PDB entry 5F0E as template [6].

Model Validation and Quality Assessment

Rigorous validation is essential to ensure the reliability of generated homology models for downstream applications.

Protocol:

- Stereochemical Quality: Assess Ramachandran plots using RAMPAGE server, verifying that >90% of residues fall in favored regions [4].

- Structural Consistency: Evaluate overall model quality with ERRAT server to analyze non-bonded atomic interactions [4].

- Template Comparison: Calculate root-mean-square deviation (RMSD) between the model and template structure to ensure proper folding conservation.

- Binding Site Validation: For catalytic domain models, verify the conservation of key active site residues including Asp616, Phe649, Trp613, Met519, Arg520, Arg600, Asp404, His674, Asp324, His594, and Asp518 [7].

Table 2: Key Validation Metrics for Alpha-Glucosidase Homology Models

| Validation Parameter | Optimal Range | Assessment Method | Interpretation |

|---|---|---|---|

| Ramachandran Favored | >90% | RAMPAGE | Stereochemical quality |

| Ramachandran Outliers | <2% | RAMPAGE | Problematic residues |

| ERRAT Quality Factor | >85% | ERRAT | Non-bonded interactions |

| RMSD with Template | <1.5 Å | Structural alignment | Backbone conservation |

| Active Site Conservation | Full conservation | Sequence alignment | Catalytic functionality |

Workflow Integration for Drug Discovery Applications

The following diagram illustrates the comprehensive workflow for homology modeling of alpha-glucosidase and its integration in drug discovery pipelines:

Homology Modeling and Drug Discovery Workflow for Alpha-Glucosidase Inhibitors

Active Site Prediction and Characterization

Once a validated model is obtained, characterizing the catalytic domain and binding pockets is essential for inhibitor design.

Protocol:

- Binding Site Identification: Use computational tools such as "MOE-Site Finder" to predict potential ligand binding sites based on geometric and physicochemical properties [4].

- Catalytic Residue Mapping: Identify conserved catalytic residues through multiple sequence alignment with known alpha-glucosidase structures.

- Pocket Characterization: Analyze binding pocket properties including volume, hydrophobicity, and electrostatic potential to understand complementarity requirements for inhibitors.

Studies on Saccharomyces cerevisiae alpha-glucosidase have identified a hydrophobic 14-residue pocket distinct from the active site that potentially serves as an allosteric binding site for flavonoids [5]. This demonstrates the value of comprehensive binding site analysis beyond the canonical active site.

Integration with Virtual Screening and Compound Design

Homology models of alpha-glucosidase enable structure-based virtual screening for identifying novel inhibitor scaffolds.

Protocol:

- Pharmacophore Modeling: Generate pharmacophore hypotheses based on receptor-ligand interactions using software such as Discovery Studio. Key features should include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings, and hydrophobic groups [7].

- Virtual Screening: Screen compound libraries like BindingDB or ZINC using tools such as Pharmit, achieving enrichment factors up to 50.6 for alpha-glucosidase inhibitors [1] [7].

- Molecular Docking: Perform docking studies using GOLD (Genetic Optimization for Ligand Docking) with GoldScore fitness function to evaluate binding affinities [7]. Validate docking protocols by re-docking native ligands with RMSD values ≤1.5 Å.

- Scaffold Optimization: Apply scaffold hopping techniques to design novel chemotypes, incorporating functional groups that enhance binding affinity and selectivity [1] [7].

Molecular Dynamics and Binding Stability Assessment

Molecular dynamics (MD) simulations provide insights into the stability and conformational flexibility of alpha-glucosidase-inhibitor complexes.

Protocol:

- System Preparation: Solvate the protein-ligand complex in an explicit water model and neutralize with appropriate ions.

- Equilibration: Gradually equilibrate the system using positional restraints on protein and ligand atoms.

- Production Run: Perform MD simulations for sufficient duration (typically 50-100 ns) to achieve convergence.

- Trajectory Analysis: Calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies to assess complex stability.

Recent studies have demonstrated that novel glycosyl-based scaffolds designed through homology modeling and computational approaches show reduced structural fluctuations and superior binding stability compared to acarbose in MD simulations [1] [7].

Case Studies and Research Applications

Natural Product Inhibitor Discovery

Homology modeling has facilitated the identification and characterization of natural product inhibitors targeting alpha-glucosidase. A comprehensive study investigated 37 alkaloids, including oriciacridone F and O-methylmahanine, which demonstrated significant binding interactions with the catalytic domain [4]. Docking studies revealed that these natural compounds bind to key active site residues with docking scores comparable to standard inhibitors acarbose and miglitol, providing molecular insights for further optimization of natural product-derived therapeutics.

Novel Heterocyclic Compound Design

Researchers have successfully employed homology models to design and optimize synthetic inhibitors with heterocyclic scaffolds. Recent studies include:

- Coumarin-fused 4H-pyran derivatives exhibiting potent inhibitory activity (IC~50~ values 30.05 ± 0.5–274.3 ± 1.0 μM) compared to acarbose (IC~50~ = 750.0 μM) [8].

- 6-Chloro-2-methoxyacridine-triazole hybrids with para-fluorine substitution showing significant activity (IC~50~ = 98.0 ± 0.3 μM) and competitive inhibition kinetics [2].

- Sugar-based compounds designed through scaffold hopping approaches, incorporating glycosyl groups to target the active site, amine groups to improve binding affinity, and phenyl groups to enhance inhibitory activity [1] [7].

These case studies demonstrate the utility of homology models in rational design cycles, enabling researchers to prioritize synthetic targets based on predicted binding modes and interactions.

Conclusion and Future Perspectives

Homology modeling of alpha-glucosidase catalytic domains has established itself as an indispensable tool in antidiabetic drug discovery, providing structural insights that guide rational inhibitor design when experimental structures are unavailable. The integration of these models with modern computational approaches—including molecular docking, pharmacophore modeling, and molecular dynamics simulations—has accelerated the identification and optimization of novel chemotypes with improved potency and reduced side effects compared to current therapeutics.

Future developments in this field will likely focus on incorporating ensemble docking approaches to account for protein flexibility, leveraging deep learning methods for enhanced model accuracy, and applying free energy calculations for more reliable binding affinity predictions. As structural databases expand and computational power increases, homology models of alpha-glucosidase will continue to play a pivotal role in bridging sequence information with functional insights, ultimately contributing to the development of next-generation antidiabetic agents with optimized therapeutic profiles.

References

- 1. Molecular modeling approach in design of new scaffold ... [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, α-glucosidase inhibitory activity, and molecular ... [nature.com]

- 3. Rational Design of Novel Inhibitors of α-Glucosidase [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Study of Alkaloids as α-Glucosidase Inhibitors [pmc.ncbi.nlm.nih.gov]

- 5. Structural Analysis of a New Saccharomyces cerevisiae α ... [jyi.org]

- 6. 4.2. Homology Modelling [bio-protocol.org]

- 7. Molecular modeling approach in design of new scaffold of α ... [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in vitro α-glucosidase inhibitory activity and ... [sciencedirect.com]

MM/PBSA binding affinity calculations for salacinol

Understanding MM/PBSA and Its Application

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular computational approach to estimate the binding free energy (ΔGbind) of a protein-ligand complex [1]. It offers a balance between the high speed of empirical scoring functions and the high accuracy—and computational cost—of alchemical perturbation methods [1] [2].

The binding free energy is calculated as the difference between the free energy of the complex (PL) and the sum of the free energies of the protein (P) and ligand (L) [1]: [ ΔG_{bind} = G_{PL} - (G_P + G_L) ]

The free energy for each entity (X) is typically computed as [1]: [ G_X = ⟨E_{MM}⟩ - ⟨TS⟩ ] which comprises the average molecular mechanics energy (⟨EMM⟩), and the entropic contribution (-T⟨S⟩). ⟨EMM⟩ is further decomposed into internal (bonded), electrostatic, and van der Waals components. The solvation free energy (Gsolv) is often calculated as the sum of polar (Gpol) and non-polar (Gnp) contributions [1]. The following workflow diagram illustrates the standard MM/PBSA process.

Protocol for MM/PBSA Calculation

This protocol outlines the key steps for performing an MM/PBSA calculation, drawing from recent methodological reviews and dataset analyses [1] [3].

System Preparation

- Protein Preparation: Start with the 3D structure of the protein-ligand complex. Add missing hydrogen atoms considering the protonation states of residues at physiological pH (e.g., 7.4). Missing residues can be modeled using tools like MODELLER [3].

- Ligand Preparation: Obtain or generate the 3D structure of salacinol. Assign partial atomic charges (e.g., using AM1-BCC) and generate force field parameters (e.g., with GAFF2) [3].

- Solvation and Neutralization: Place the complex in a solvation box (e.g., TIP3P water) with a buffer distance (e.g., 10 Å). Add counterions (Na⁺/Cl⁻) to neutralize the system's total charge [3].

Molecular Dynamics Simulation

- Energy Minimization: Perform a multi-step minimization to remove bad contacts, first with restraints on the protein backbone, then without restraints [3].

- System Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) in the NVT ensemble, followed by equilibration of pressure in the NPT ensemble [3].

- Production Run: Conduct multiple independent, relatively short MD simulations to improve sampling. Using different initial velocities for each run helps explore conformational space more effectively and assesses uncertainty [3].

MM/PBSA Calculation

- Snapshot Sampling: Extract a sufficient number of snapshots (e.g., hundreds to thousands) from the stable portion of the production MD trajectory/ies [1].

- Free Energy Calculation: Use the MM/PBSA method to calculate the energies for each snapshot. The table below details the components.

| Energy Component | Description | Typical Calculation Method |

|---|---|---|

| EMM | Molecular mechanics energy in vacuum | Force field (e.g., Amber ff14SB for protein, GAFF2 for ligand) |

| Einternal | Bond, angle, and dihedral energies | Force field |

| Eelectrostatic | Coulombic electrostatic interactions | Force field |

| EvdW | Van der Waals interactions | Force field (Lennard-Jones potential) |

| Gsolv | Solvation free energy | - |

| Gpol | Polar solvation contribution | Poisson-Boltzmann (PB) or Generalized Born (GB) equation |

| Gnp | Non-polar solvation contribution | Linear relation to Solvent Accessible Surface Area (SASA) |

| -TS | Entropic contribution | Normal-mode analysis, or quasi-harmonic approximation |

The final binding free energy is computed as: [ ΔG_{bind} = ⟨ΔE_{MM}⟩ + ⟨ΔG_{solv}⟩ - T⟨ΔS⟩ ] where Δ represents the difference between the complex and the sum of the separated protein and ligand for each component [1].

Key Considerations and Validation

Successful application and interpretation of MM/PBSA require attention to several factors:

- Sampling Strategy (1A vs. 3A): The one-average (1A) approach, which uses only the trajectory of the complex, is more common and often provides better precision and sometimes better accuracy than the three-average (3A) approach. The 3A method, which involves separate simulations of the complex, protein, and ligand, suffers from much larger uncertainties and high computational cost [1].

- Solvation Model: There is an inherent inconsistency in performing MD simulations with explicit solvent but calculating solvation free energies with an implicit model (PB/GB). Performing the entire process with implicit solvent is possible but may affect the stability of the complex and the quality of the ensemble [1].

- Entropy Calculation: Estimating the entropic contribution (-TΔS) via normal-mode or quasi-harmonic analysis is computationally expensive and can be a source of significant error. Many studies omit this term or use it with caution, often reporting it separately [1].

- Performance and Validation: The performance of MM/PBSA is highly system-dependent [2]. It is strongly recommended to validate the method for your specific protein target if possible, by calculating the binding affinities for a set of known ligands and comparing the correlation with experimental values [2].

Experimental Notes and Tips

- Single Structure vs. Ensemble: For a rapid estimate, MM/PBSA can be performed on a single, energy-minimized crystal structure. While this loses conformational sampling, it can sometimes yield results comparable to more expensive MD-based approaches and is useful for high-throughput re-scoring [1] [2].

- Ligand Similarity: Performance tends to be better when evaluating ligands that are structurally similar to the one used to generate the initial complex structure [2].

- MM/GBSA as an Alternative: The MM/GBSA method, which uses the Generalized Born model instead of Poisson-Boltzmann for the polar solvation energy, is significantly faster but generally considered slightly less accurate. It is a practical alternative for large systems or initial screening [1].

References

Application Notes and Protocols: Preparative HPLC Isolation of Salacinol from Salacia Species

Introduction

Plants of the genus Salacia (family: Celastraceae/Hippocrateaceae), such as S. reticulata, S. oblonga, and S. chinensis, are traditionally used in Ayurvedic medicine for treating type 2 diabetes [1]. The antidiabetic activity is largely attributed to a group of unique thiosugar sulfonium compounds, with salacinol being the first identified and most prominent member [1] [2]. This compound acts as a potent α-glucosidase inhibitor, slowing carbohydrate digestion and reducing postprandial blood glucose levels [3] [1]. Its isolation and purification are crucial for pharmacological studies and development of standardized herbal extracts. These notes detail a robust protocol for the preparative HPLC isolation of this compound.

Experimental Protocol

Plant Material and Extraction

- Raw Material: Dried roots or stems of Salacia reticulata are preferred, as they contain higher levels of this compound [3] [4].

- Extraction:

Sample Pre-purification

- Liquid-Liquid Partitioning: Dissolve the dry extract in water and partition sequentially with hexane, ethyl acetate, and n-butanol. This compound, being highly hydrophilic, will remain in the aqueous fraction [1] [2].

- Column Chromatography:

- Subject the active aqueous fraction to normal-phase silica gel column chromatography [1].

- Elute with a stepwise gradient of chloroform-methanol-water (e.g., from 7:3:0.5 to 6:4:1, v/v/v) to enrich sulfonium ions [1].

- Monitor fractions by TLC or analytical LC-MS, and pool this compound-rich fractions.

Preparative HPLC Isolation

This is the core step for obtaining high-purity this compound.

- HPLC System: Preparative HPLC system equipped with a UV-Vis/DAD detector (though this compound lacks a strong chromophore) and a fraction collector.

- Column: Amino (NH2) column (e.g., Asahipak NH2P-50, 5 µm, 2.0 mm i.d. × 150 mm for analytical scale; scale up to a larger i.d. for preparative work). Amino columns are ideal due to the high hydrophilicity of this compound [3] [4].

- Mobile Phase: Isocratic or shallow gradient of Acetonitrile (ACN) and Water [3] [4]. A typical starting point is ACN:H₂O = 85:15 (v/v). Adjust the ratio to achieve optimal separation.

- Flow Rate: 0.5 mL/min (analytical); scale proportionally for preparative column (e.g., 5-20 mL/min).

- Detection: Since this compound has low UV absorption, coupling the system to an Evaporative Light-Scattering Detector (ELSD) or Mass Spectrometer (MS) is highly recommended for fraction collection.

- Fraction Collection: Trigger fraction collection based on the retention time of this compound, confirmed by standard injection. Collect the peak, pool fractions, and evaporate the solvent under reduced pressure.

Alternative Method for Higher Polar Sulfoniums (e.g., Neothis compound): For even more polar desulfonated analogs, use an ODS (C18) column with an ion-pair reagent.

- Mobile Phase: 5 mM undecafluorohexanoic acid in MeOH:H₂O (1:99, v/v) [5]. The ion-pair reagent aids the retention of highly polar ions on the reverse-phase column.

Analysis and Validation of Isolated Compound